2-(Benzo[b]thiophen-3-yl)ethanol
Description
Significance of Heterocyclic Scaffolds in Organic Chemistry and Related Disciplines
Heterocyclic compounds are a vast and diverse class of organic molecules that are foundational to numerous scientific disciplines, including chemistry, biology, and pharmacology. openaccessjournals.com These molecules are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom. Common heteroatoms include nitrogen, oxygen, and sulfur. openaccessjournals.com The presence of these heteroatoms imparts unique physicochemical and electronic properties to the molecules, making them essential building blocks in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals. openaccessjournals.com
The significance of heterocyclic scaffolds is particularly evident in medicinal chemistry, where it is estimated that over 85% of all biologically active compounds contain at least one heterocyclic ring. This prevalence is attributed to the ability of the heteroatoms to engage in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors, influencing the molecule's pharmacokinetic and pharmacodynamic profiles. researchgate.net Many natural products, including alkaloids, vitamins, and antibiotics, feature heterocyclic structures, underscoring their fundamental role in biological processes. ijraset.com The versatility of synthetic methodologies allows for the creation of a vast library of heterocyclic compounds with tailored properties for various applications, from drug discovery to materials science. openaccessjournals.comijraset.com
Overview of Benzo[b]thiophene Core Structure and its Broad Academic Relevance
Among the myriad of heterocyclic systems, the benzo[b]thiophene scaffold holds a prominent position, particularly in the realm of medicinal chemistry and materials science. researchgate.netbohrium.com This bicyclic aromatic structure consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. The presence of the electron-rich sulfur atom within the planar structure of benzo[b]thiophene enhances its ability to bind to various enzymes and receptors. researchgate.net This characteristic, coupled with its polarity, can improve the pharmacokinetic properties of molecules containing this scaffold, such as solubility and bioavailability, while often exhibiting low toxicity. researchgate.net
The academic relevance of the benzo[b]thiophene core is underscored by its presence in a multitude of biologically active compounds. researchgate.net Derivatives of benzo[b]thiophene have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. researchgate.netresearchgate.net This has made the benzo[b]thiophene scaffold a "privileged structure" in drug discovery, attracting significant interest from medicinal chemists. researchgate.net Furthermore, the unique photophysical and photochemical properties of benzo[b]thiophene derivatives have led to their investigation in the development of advanced materials like organic semiconductors and liquid crystals. openaccessjournals.combohrium.comrsc.org The continuous development of new synthetic methods for constructing and functionalizing the benzo[b]thiophene ring system further fuels its exploration in diverse scientific fields. tandfonline.com
Specific Research Focus: 2-(Benzo[b]thiophen-3-yl)ethanol and its Derivatives
Within the broad class of benzo[b]thiophene derivatives, this compound and its related compounds have emerged as a specific area of research interest. These compounds are characterized by an ethanol (B145695) group attached to the 3-position of the benzo[b]thiophene ring. The hydroxyl and amino groups present in these derivatives allow for a variety of chemical modifications, making them versatile intermediates for the synthesis of more complex molecules. smolecule.com
Research into this compound derivatives has been driven by their potential applications in medicinal chemistry. For instance, some derivatives have been investigated for their antidepressant-like activity. unav.edu The synthesis of these compounds often involves multi-step reaction sequences, and various synthetic routes have been explored to improve efficiency and yield. vulcanchem.comgoogle.com The study of these specific derivatives contributes to a deeper understanding of the structure-activity relationships of the broader benzo[b]thiophene class of compounds and their potential for the development of novel therapeutic agents and functional materials. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROWMGNXBZCMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Benzo B Thiophen 3 Yl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-(benzo[b]thiophen-3-yl)ethanol and its derivatives, ¹H and ¹³C NMR provide unambiguous evidence of the molecular structure.
In the ¹H NMR spectrum of this compound, the protons of the ethyl group typically appear as two triplets. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) are expected to resonate at a downfield chemical shift due to the deshielding effect of the oxygen atom, while the methylene protons attached to the benzothiophene (B83047) ring (-Ar-CH₂-) appear slightly more upfield. The proton at the C2 position of the benzothiophene ring characteristically appears as a singlet. The four aromatic protons on the benzo moiety exhibit complex multiplet patterns in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For derivatives, the chemical shifts of the aromatic and heterocyclic carbons fall within a predictable range of 120-150 ppm. mdpi.com The carbons of the ethanol (B145695) side chain are observed in the aliphatic region. In more complex derivatives, such as amides or esters derived from the 3-position, the carbonyl carbon signal appears significantly downfield (δ > 160 ppm). nih.gov Spectroscopic studies on various benzo[b]thiophene derivatives confirm these general patterns. For instance, in N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-chlorophenyl)pyrazoline, the characterization was achieved using ¹H and ¹³C NMR. Similarly, the structures of complex imine derivatives have been confirmed, showing characteristic signals for thiophene (B33073) protons and aromatic carbons. researchgate.net
Table 1: Representative NMR Data for Benzo[b]thiophene Derivatives
| Compound/Fragment | Technique | Solvent | Characteristic Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone | ¹H NMR | CDCl₃ | 8.01–7.97 (m, 1H), 7.88–7.84 (m, 1H), 7.61 (s, 1H), 7.44–7.35 (m, 2H), 3.82–3.36 (m, 4H), 2.05–1.85 (s, 4H) | nih.gov |
| Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone | ¹³C NMR | CDCl₃ | 164.92 (C=O), 139.75, 137.22, 133.13, 126.92, 125.02, 124.90, 123.88, 122.56, 49.15, 46.17, 26.35, 24.61 | nih.gov |
| Di-imine derivative of 1-benzothiophene-3-carbaldehyde | ¹H NMR | CDCl₃ | 8.2 (s, 2H, C–H thiophene), 8.0–7.8 (m, 8H, Ar), 7.2 (s, 2H, N=C–H), 3.8–2.2 (m, 16H, CH₂), 1.8 (s, 3H, NH) | researchgate.net |
| Di-imine derivative of 1-benzothiophene-3-carbaldehyde | ¹³C NMR | CDCl₃ | 160.8, 139.9, 127.9, 126.4, 124.4, 124.3, 123.2, 122.8, 119.7, 55.3, 50.2, 49.0 | researchgate.net |
Mass Spectrometry (ESI-MS, ESI-HRMS, MALDI TOF MS, GC-MS)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with great confidence. For example, ESI-HRMS analysis of various benzo[b]thiophene-3-carboxamide (B1297106) and carboxylate derivatives consistently shows a close match between the calculated and found molecular masses, typically for the [M+Na]⁺ or [M+H]⁺ ions. nih.gov Electron Ionization (EI) mass spectrometry can also be used, often providing valuable information about the fragmentation patterns of the molecule, which helps in structural confirmation. scirp.org The analysis of complex Schiff-base derivatives of benzothiophene has been successfully performed using ESI-MS and MALDI-TOF-MS, confirming their proposed structures. researchgate.netbohrium.com
Table 2: High-Resolution Mass Spectrometry Data for Benzo[b]thiophene Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone | [M+Na]⁺ | 254.0610 | 254.0626 | nih.gov |
| Benzo[b]thiophen-3-yl(morpholino)methanone | [M+Na]⁺ | 270.0559 | 270.0575 | nih.gov |
| Benzo[b]thiophen-3-yl(4-methoxypiperidin-1-yl)methanone | [M+Na]⁺ | 298.0872 | 298.0886 | nih.gov |
| Benzo[b]thiophen-3-yl(4-phenoxypiperidin-1-yl)methanone | [M+Na]⁺ | 360.1029 | 360.1052 | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.
Other key absorptions include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring system (typically in the 1600-1450 cm⁻¹ range), and C-O stretching of the alcohol (around 1050 cm⁻¹). The presence of the benzothiophene core can also give rise to characteristic C-S stretching vibrations. For derivatives, new characteristic bands appear, such as a strong C=O stretching absorption around 1700 cm⁻¹ for ketones or esters and C=N stretching around 1650 cm⁻¹ for imines. researchgate.netarkat-usa.org
Table 3: Characteristic IR Absorption Frequencies for Benzo[b]thiophene Derivatives
| Compound/Derivative Type | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| This compound (Expected) | O-H stretch (alcohol) | ~3400 (broad) | General |
| (E)-1-(Benzo[b]thiophen-2-yl)-3-phenylprop-2-en-1-one | C=O stretch (ketone) | 1699 | arkat-usa.org |
| Di-imine derivative | C=N stretch (imine) | 1645 | researchgate.net |
| Aryl hydrazone derivative | C=O stretch (amide) | 1658 | scirp.org |
| Aryl hydrazone derivative | N-H stretch | 3295 | scirp.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiophene moiety is a chromophore that absorbs UV radiation, leading to characteristic π–π* transitions. The absorption spectrum of this compound is expected to show distinct absorption bands in the UV region.
Studies on related benzo[b]thiophene and larger benzothieno[3,2-b] mdpi.combenzothiophene (BTBT) systems show intense absorption bands typically below 400 nm. mdpi.com The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent and the nature of substituents on the benzothiophene ring. researchgate.net The introduction of further conjugation or auxochromic groups can lead to a bathochromic (red) shift of the absorption bands. This technique is crucial for understanding the electronic structure and for applications in materials science, such as in organic electronics where the bandgap is a critical parameter. mdpi.commetu.edu.tr
Table 4: UV-Vis Absorption Data for Related Thiophene Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| 2,7-bis(3-octylthiophene-2-yl)BTBT | THF | 316, 381, 402 | 30000, 69000, 71000 | mdpi.com |
| 2,7-bis(4-octylthiophene-2-yl)BTBT | THF | 321, 382, 403 | 29000, 68000, 70000 | mdpi.com |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | THF | 318, 385, 407 | 27000, 69000, 71000 | mdpi.com |
Fluorescence Spectroscopy and Time-Resolved Fluorimetry
While not all benzothiophene derivatives are fluorescent, many exhibit photoluminescence, which can be characterized by fluorescence spectroscopy. This technique measures the emission of light from a molecule after it has absorbed photons. The emission spectrum is typically Stokes-shifted to a longer wavelength relative to the absorption spectrum.
For luminescent derivatives, parameters such as the fluorescence quantum yield (ΦF) and the excited-state lifetime (τ) are important characteristics. Time-resolved fluorimetry is used to measure these lifetimes, which are often in the nanosecond range. mdpi.com These photophysical properties are highly dependent on the molecular structure and the surrounding environment. For example, some benzothiophene derivatives have been investigated as fluorescent chemosensors, where their emission properties change upon binding to specific ions. bohrium.com The study of BTBT derivatives has shown that the position of alkyl substituents can significantly influence their photophysical properties. mdpi.com
Table 5: Photophysical Properties of Related BTBT Derivatives
| Compound | Solvent | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) | Reference |
|---|---|---|---|---|---|
| 2,7-bis(3-octylthiophene-2-yl)BTBT | THF | 410, 432 | 0.47 | 1.15 | mdpi.com |
| 2,7-bis(4-octylthiophene-2-yl)BTBT | THF | 410, 432 | 0.43 | 1.12 | mdpi.com |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | THF | 414, 437 | 0.50 | 1.11 | mdpi.com |
X-ray Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.
Table 6: Representative Crystal Data for a Related Heterocyclic Compound
| Parameter | Value for 2-(Benzothiazol-2'-ylthio)-N'-(4-oxopentan-2-ylidene)acetohydrazide | Reference |
|---|---|---|
| Formula | C₁₄H₁₃N₃O₂S₂ | scirp.org |
| Crystal System | Monoclinic | scirp.org |
| Space Group | P2₁/c | scirp.org |
| a (Å) | 10.147(3) | scirp.org |
| b (Å) | 8.611(3) | scirp.org |
| c (Å) | 17.436(6) | scirp.org |
| β (°) | 102.734(13) | scirp.org |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques like TGA and DSC are used to evaluate the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points (Tm), glass transitions (Tg), and other phase transitions.
For benzo[b]thiophene derivatives, especially those designed for applications in organic electronics, high thermal stability is a crucial property. TGA studies on BTBT derivatives show that these compounds are often stable up to high temperatures (e.g., decomposition starting above 350-400 °C), which is essential for device fabrication and operation. mdpi.com DSC scans can reveal complex phase behavior, including multiple melting and crystallization peaks, which are indicative of liquid crystalline phases in some derivatives. mdpi.commetu.edu.tracs.org
Table 7: Thermal Properties of Related BTBT Derivatives
| Compound | Technique | Observation | Temperature (°C) | Reference |
|---|---|---|---|---|
| 2,7-bis(3-octylthiophene-2-yl)BTBT | TGA | 5% Weight Loss | 403 | mdpi.com |
| 2,7-bis(4-octylthiophene-2-yl)BTBT | TGA | 5% Weight Loss | 365 | mdpi.com |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | TGA | 5% Weight Loss | 409 | mdpi.com |
| 2,7-bis(3-octylthiophene-2-yl)BTBT | DSC (Heating) | Melting Point | 236 | mdpi.com |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | DSC (Heating) | Melting Point | 227 | mdpi.com |
Advanced Morphological and Interface Characterization Techniques
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of benzo[b]thiophene derivatives, SEM has been instrumental in characterizing the structure of thin films and crystalline aggregates.
For instance, studies on benzo[b]thiophene-based covalent organic framework (COF) thin films have utilized SEM to examine their quality and structure. Cross-sectional SEM analysis of a BDT-COF thin film grown on an indium tin oxide (ITO)-coated glass substrate revealed a uniform film with a thickness of approximately 150 nm that adhered well to the substrate. nih.govacs.org Top-view SEM micrographs of the same film showed a continuous and relatively smooth surface, which is crucial for applications in electronic devices. nih.govacs.org In another study, bulk BDT-COF showed small crystals with sizes of about 50 nm when analyzed by SEM. nih.govacs.org
Furthermore, the morphology of electrochemically polymerized films of thieno[3,2-b]thiophene, a related heterocyclic compound, has been investigated using SEM. The images revealed the surface topography of the polymer films deposited on ITO-coated glass, providing insights into the growth mechanism and final film structure. oaepublish.com
The table below summarizes morphological data obtained from SEM analysis of various benzo[b]thiophene-related materials.
| Material | Substrate | Observed Feature | Dimension |
| Benzo[b]dithiophene-COF (BDT-COF) Film | ITO-coated glass | Film Thickness (Cross-section) | ~150 nm |
| Bulk Benzo[b]dithiophene-COF (BDT-COF) | Not applicable | Crystal Size | ~50 nm |
| Poly(thieno[3,2-b]thiophene) Film | ITO-coated glass | Surface Morphology | Not specified |
It is important to note that the morphology, including features like grain size and the presence of defects, can be significantly influenced by processing conditions such as the deposition technique and annealing temperatures.
Confocal Laser Scanning Microscopy
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique used to create sharp, detailed images of specimens. It is particularly useful for visualizing three-dimensional structures and for fluorescence imaging.
In the realm of benzo[b]thiophene research, CLSM has been employed to investigate the biological interactions of these compounds. For example, the intracellular release of a lipophilic benzothiophene analogue from an oil-in-water microemulsion was monitored using confocal microscopy. mdpi.com By labeling the oil phase, researchers could track its colocalization with the cell's cytoskeleton over time. mdpi.com
Another application of CLSM has been in the qualitative and quantitative analysis of the cellular uptake of nanoparticles loaded with thiophene derivatives. mdpi.com By using fluorescently labeled nanoparticles, their distribution within cells can be visualized, providing crucial information for drug delivery applications. mdpi.com While these examples focus on biological systems, the principles of CLSM can also be applied to characterize the interface and three-dimensional morphology of multilayered films or composite materials containing benzo[b]thiophene derivatives, should such systems be developed.
Computational and Theoretical Studies on 2 Benzo B Thiophen 3 Yl Ethanol and Its Analogues
Quantum Chemical Calculations (DFT, TD-DFT, QM/MM)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for elucidating the electronic and structural properties of benzo[b]thiophene derivatives, including 2-(Benzo[b]thiophen-3-yl)ethanol. bohrium.combohrium.com These computational methods provide a molecular-level understanding of various chemical phenomena. Hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP are frequently employed to describe the ground-state geometries and electronic structures of these compounds. smolecule.com For more complex systems or to model specific reaction environments, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be utilized to analyze transition states and the influence of the surrounding environment on reactivity. rsc.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound and its analogues, DFT calculations are used to find the minimum energy conformation. bohrium.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO, FMO)
The electronic properties of this compound and its analogues are governed by their electronic structure, which can be effectively analyzed using Frontier Molecular Orbital (FMO) theory. beilstein-journals.orgresearchgate.net This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. acs.org For benzo[b]thiophene derivatives, this energy gap typically falls in the range of 4.8 to 5.2 eV. smolecule.com However, the introduction of substituents, such as the amino and hydroxyl groups in 2-amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol (B13634271), can modify this gap to approximately 3.2 to 3.6 eV due to extended conjugation and electron-donating effects. smolecule.com
The distribution of HOMO and LUMO densities across the molecule provides insights into the regions most susceptible to electrophilic and nucleophilic attack. In many benzo[b]thiophene derivatives, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the entire conjugated system. beilstein-journals.org
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Benzo[b]thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzo[b]thiophene (unsubstituted) | ~-5.8 | ~-0.8 | ~5.0 |
| This compound Analogue | ~-5.4 | ~-1.8 | ~3.6 |
Note: The values presented are approximate and can vary depending on the specific analogue and the computational method used.
Prediction of Optical Properties and Electronic Excitations (S0 → Sn transitions)
Time-dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the optical properties of molecules by calculating their electronic excitation energies, which correspond to the absorption of light. bohrium.commdpi.com These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net
The electronic excitations are described as transitions from the ground state (S0) to various excited states (Sn). For benzo[b]thiophene derivatives, these transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated absorption spectra from TD-DFT methods have shown excellent agreement with experimental data for these types of compounds. smolecule.com
Analysis of Dihedral Angles and Energy Changes
The conformation of this compound and its analogues is significantly influenced by the dihedral angles between the different parts of the molecule, such as the orientation of the ethanol (B145695) side chain relative to the benzo[b]thiophene ring system. uky.edu Computational studies can systematically vary these dihedral angles and calculate the corresponding energy changes to map out the potential energy surface. mdpi.com
Solvatochromic Properties Modeling
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. science.gov Computational modeling can predict these solvatochromic shifts by performing TD-DFT calculations in the presence of different solvent models. bohrium.com
Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent environment on the electronic transitions. bohrium.com For solvents that form strong, specific interactions with the solute, such as hydrogen bonding in ethanol, explicit solvent models where individual solvent molecules are included in the calculation may be necessary to accurately predict the solvatochromic behavior. science.gov The study of solvatochromic properties is important for applications where the molecule's optical response in different environments is critical. science.gov
First Hyperpolarizability and Nonlinear Optical (NLO) Features
Molecules with large first hyperpolarizability (β) values are of interest for applications in nonlinear optics (NLO). These materials can alter the properties of light passing through them, leading to applications in areas like frequency conversion and optical switching. Computational chemistry, particularly DFT, can be used to predict the NLO properties of molecules like this compound and its analogues. bohrium.com
The calculation of the first hyperpolarizability provides a measure of the second-order NLO response of a molecule. ijcce.ac.ir Studies on related heterocyclic compounds have shown that the presence of donor and acceptor groups within a conjugated π-system can enhance the NLO response. bohrium.com The solvent environment can also significantly influence the NLO properties, and computational studies can model these effects to provide a more complete picture of a molecule's potential for NLO applications. bohrium.com
Enantiomeric Preference and Tetrahedral Intermediate State Analysis in Catalyzed Reactions
The stereochemistry of this compound and its analogues plays a critical role in their biological activity. Lipase-catalyzed kinetic resolutions are often employed to separate racemic mixtures, and computational studies are crucial for understanding the enantiomeric preferences of these enzymes.
Quantum mechanics/molecular mechanics (QM/MM) calculations have been effectively used to investigate the enantioselectivity of lipases, such as Candida antarctica lipase (B570770) B (CaLB), in the acylation of racemic 1-heteroarylethanols, including 1-(benzo[b]thiophen-3-yl)ethanol. researchgate.netresearchgate.net These studies involve the analysis of the tetrahedral intermediate (THI) states that form during the enzymatic reaction. By comparing the energies of the four possible THI states for the acetylation of each enantiomer, researchers can predict which enantiomer will react preferentially. researchgate.netresearchgate.net For the acylation of 1-(benzo[b]thiophen-3-yl)ethanol catalyzed by CaLB, QM/MM calculations have successfully determined that the (R)-enantiomer is preferentially acylated. researchgate.net This predictive power allows for the rational selection of enzymes and reaction conditions for efficient kinetic resolutions.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a this compound analogue, will bind to a specific protein target. These methods are instrumental in drug discovery for predicting binding modes, affinities, and key molecular interactions.
Molecular docking simulations are widely used to predict the binding conformation and estimate the binding affinity of benzo[b]thiophene derivatives to their biological targets. nih.govnih.gov For instance, in the development of antitubercular agents, docking studies of benzo[b]thiophene-2-carboxylic acid derivatives into the active site of the decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) enzyme revealed binding modes similar to the native ligand, providing a structural basis for their inhibitory activity. nih.gov Similarly, for novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives targeting the 5-HT1A serotonin (B10506) receptor, docking was used to elucidate probable binding modes. nih.govmdpi.com The accuracy of these predictions can be enhanced by combining docking with quantum mechanical calculations and confirming the stability of the predicted poses with molecular dynamics simulations. smolecule.com
| Compound/Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogue | JAK2 (3ZMM) | -14.32 | Leu 932 | mdpi.com |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogue | JAK2 (4C62) | -13.39 | Leu 932 | mdpi.com |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogue | JAK2 (5AEP) | -11.38 | Leu 932 | mdpi.com |
| 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) | 5-HT1A Receptor | - | D116, F360, L380 | nih.gov |
Understanding the specific interactions between a ligand and its target protein is fundamental for rational drug design. The benzo[b]thiophene scaffold, with its electron-rich sulfur atom and planar structure, facilitates various non-covalent interactions. researchgate.net The amino and hydroxyl groups present in analogues like 2-amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol enable crucial hydrogen bonding with receptor sites. smolecule.com
Computational studies have detailed these interactions. For example, docking of a benzo[b]thiophene analogue into the JAK2 kinase active site showed a key hydrogen bond between the carbonyl group oxygen and the amino acid Leu 932. mdpi.com Additionally, the benzo[b]thiophene ring itself can engage in favorable π-π stacking and hydrophobic interactions with aromatic residues in the binding pocket, such as phenylalanine. nih.govsmolecule.com These interactions, including hydrogen bonds, pi-cation interactions, and hydrophobic contacts, collectively contribute to the stable and strong binding of these compounds to their targets. tandfonline.com
When the experimental 3D structure of a target protein is unavailable, homology modeling provides a viable alternative for structure-based drug design. researchgate.net This computational method constructs a model of the target protein's structure based on the known structure of a homologous protein (a "template").
This approach has been successfully applied in studies involving benzo[b]thiophene derivatives. For instance, a homology model of the 5-HT1A serotonin receptor was constructed using the β2-adrenergic crystal structure as a template. nih.govmdpi.com This model was then used for docking studies to understand the binding of newly synthesized benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, helping to rationalize their observed binding affinities. nih.govmdpi.com Similarly, homology modeling has been used to study phenylalanine ammonia-lyases (PALs), providing structural insights that can guide the design of inhibitors or be used to understand enzyme mechanisms involving related compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
Binary QSAR models are a specific type of QSAR that classifies compounds into two categories, such as "active" and "inactive". nih.gov These models are particularly useful for initial screening and prioritizing compounds for synthesis and further testing.
In a study of newly synthesized bis(benzo[b]thiophen-2-yl) alkyl methanimine (B1209239) derivatives, binary QSAR models were used to predict their potential therapeutic activities across 25 different common diseases. nih.govsemanticscholar.org The models predicted that these compounds might exhibit significant activity against bacteria, angina, allergies, depression, and obesity. nih.govsemanticscholar.org These in silico predictions guided the subsequent in vitro experimental testing, which confirmed that one of the compounds was indeed highly active as an antibacterial and antileishmanial agent, validating the predictive power of the QSAR approach. nih.gov The therapeutic activity value (TAV) for each compound is calculated, with values normalized between 0 (inactive) and 1 (active), to guide the selection of candidates for further investigation. semanticscholar.orgresearchgate.net
| Compound | Predicted Therapeutic Area | Experimental Validation | Reference |
|---|---|---|---|
| Bis(benzo[b]thiophen-2-yl) alkyl methanimine derivatives (general) | Bacterial, Angina, Allergy, Depression, Obesity | - | nih.govsemanticscholar.org |
| N,N'-(propane-1,3-diyl)bis(1-(benzo[b]thiophen-2-yl))methanimine | Bacterial, Antileishmanial | Found to be the most active in both antibacterial and antileishmanial assays. | nih.govsemanticscholar.org |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular architecture of benzo[b]thiophene derivatives correlates with their biological functions. smolecule.comresearchgate.net The benzo[b]thiophene core itself serves as a versatile scaffold, and modifications to its structure can dramatically alter its pharmacological profile. smolecule.comrsc.org
Research indicates that the biological activities of benzo[b]thiophene compounds, which include antimicrobial, anti-inflammatory, and anticancer properties, are directly linked to the substitution patterns and electronic modifications of the scaffold. smolecule.commdpi.com The sulfur heteroatom in the thiophene ring is electron-donating, which enhances the nucleophilic character of the aromatic system and facilitates favorable π-π stacking and hydrophobic interactions with biological targets. smolecule.com
For analogues like 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol, the introduction of specific functional groups is key to their activity. The ethanol linker provides conformational flexibility, allowing for optimal positioning of pharmacophoric elements for target engagement. smolecule.com The presence of amino and hydroxyl groups creates opportunities for multiple hydrogen bonds, which can significantly improve molecular recognition processes and binding affinity to target proteins. smolecule.com Furthermore, the hydroxyl group can enhance aqueous solubility and bioavailability. smolecule.com
Computational docking studies on various benzo[b]thiophene derivatives have helped to elucidate the specific interactions that drive their biological effects. For instance, in a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, docking simulations were used to interpret the differences in binding affinities for the 5-HT1A serotonin receptor, highlighting key electrostatic interactions. nih.gov
The following table summarizes key SAR findings for benzo[b]thiophene derivatives based on various studies.
| Structural Modification | Effect on Activity/Properties | Example Compound Class | Reference |
|---|---|---|---|
| Addition of Amino and Hydroxyl Groups | Enhances hydrogen bonding capabilities, molecular recognition, and binding affinity. smolecule.com Improves aqueous solubility. smolecule.com | 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol | smolecule.com |
| Substitution on Benzene (B151609) Ring | Modulates electronic properties and can significantly alter biological activity (e.g., AChE inhibition). mdpi.com | 3-Benzoyl-2-phenylbenzothiophenes | mdpi.com |
| Substitution at C-2 Position | Affects electronic density on the benzothiophene (B83047) moiety and can improve receptor affinities (e.g., 5-HT1A). nih.gov | Benzo[b]thiophen-2-yl-propan-1-one derivatives | nih.gov |
| Presence of Hydroxyl Group | Confers significant free radical scavenging ability and mitigates oxidative stress. nih.gov | 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone | nih.gov |
Machine Learning Applications in Material Science Research
The intersection of computational chemistry and artificial intelligence has opened new frontiers in materials science, with machine learning (ML) emerging as a powerful tool for predicting the properties of novel compounds. smolecule.comnih.gov For functionalized ethanolamines, including analogues of this compound, predictive computational approaches that integrate quantum mechanical calculations with ML algorithms are being employed. smolecule.com
These sophisticated models can forecast molecular properties and biological activities with high precision. smolecule.com By using molecular descriptors derived from quantum chemical methods like Density Functional Theory (DFT), machine learning models can be trained on experimental datasets to create predictive tools for absorption, distribution, metabolism, excretion, and toxicity (ADMET). For molecular stability and other drug-like characteristics, these models have achieved prediction accuracies reported to be over 85%. smolecule.com
In the realm of material science, the unique electronic properties of benzo[b]thiophene derivatives make them interesting candidates for the development of materials with specific optical and electronic characteristics. smolecule.com Theoretical calculations show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap for the parent benzo[b]thiophene is typically between 4.8 and 5.2 eV. smolecule.com The introduction of amino and hydroxyl substituents, as seen in analogues, can modify this energy gap to a range of 3.2 to 3.6 eV, which has direct implications for their photochemical and electrochemical properties. smolecule.com
Machine learning models can accelerate the discovery of new materials by screening virtual libraries of compounds and predicting key properties, thereby guiding experimental synthesis toward the most promising candidates.
The table below illustrates the application of machine learning in this research area.
| Predicted Property | Methodology | Significance in Material Science | Reference |
|---|---|---|---|
| Molecular Stability & Drug-Likeness | ML models using quantum chemical molecular descriptors. smolecule.com | High-throughput screening for stable compounds suitable for various applications. | smolecule.com |
| Binding Affinities & Selectivity | Structure-based computational methods combining molecular docking with molecular dynamics simulations. smolecule.com | Design of selective sensors and functional materials that interact with specific targets. | smolecule.com |
| Electronic Properties (HOMO-LUMO gap) | Integration of quantum mechanical calculations (DFT) with ML algorithms. smolecule.com | Predicting optical and electrochemical properties for development of organic semiconductors and light-emitting diodes (OLEDs). nih.gov | smolecule.comnih.gov |
| Biological Activity (e.g., Antiviral, Anticancer) | Quantitative Structure-Activity Relationship (QSAR) models. smolecule.com | Accelerating the discovery of bioactive materials for biomedical applications. | smolecule.com |
Applications of 2 Benzo B Thiophen 3 Yl Ethanol and Its Derivatives in Materials Science
Organic Semiconductor Materials for Optoelectronics
Derivatives of benzo[b]thiophene are a significant class of organic semiconductors, valued for their high charge carrier mobility and stability. nih.gov The core structure, rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT), which is a fusion of two benzo[b]thiophene units, is a foundational component for many high-performing organic semiconductors. researchgate.netrsc.orgacs.org The introduction of side chains, such as alkyl or ethanol (B145695) groups, is a critical strategy to control the material's solubility, molecular packing, and, consequently, its electronic properties. rsc.orgresearchgate.net These materials are integral to the advancement of various optoelectronic devices. researchgate.net
Organic Field-Effect Transistors (OFETs) are a primary application for benzo[b]thiophene-based semiconductors due to their potential for use in flexible, low-cost electronics. nih.govmdpi.com The performance of these devices is highly dependent on the molecular structure of the semiconductor. For instance, attaching different functional groups to the benzo[b]thiophene core can significantly influence the charge carrier mobility.
Research has shown that solution-processable derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) can be effectively used as the active layer in OFETs. mdpi.combohrium.com In one study, new BTT derivatives were synthesized and fabricated into top-contact/bottom-gate OFETs. These devices exhibited p-channel behavior, with one derivative, 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene, demonstrating a hole mobility of up to 0.055 cm²/Vs and a current on/off ratio of 2.5 × 10⁷. bohrium.com Another study on similar BTT derivatives reported hole mobilities up to 0.005 cm²/Vs with an on/off ratio greater than 10⁶. mdpi.com
The position of substituents on the thiophene (B33073) rings also plays a crucial role. A study on three regioisomeric BTBT derivatives with n-octylthiophene substituents found that 2,7-bis(5-octylthiophene-2-yl)BTBT showed the best performance in OFETs, with a charge carrier mobility of up to 1.1 cm²·V⁻¹s⁻¹ and an on/off ratio above 10⁷. nih.gov
| Compound | Device Configuration | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | Top-contact/bottom-gate OFET | 0.055 | 2.5 × 10⁷ | bohrium.com |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b]dithiophene | Bottom-gate/top-contact OFET | 0.005 | > 10⁶ | mdpi.com |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | OFET | 1.1 | > 10⁷ | nih.gov |
The application of benzo[b]thiophene derivatives extends to Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells. In OLEDs, these materials can serve as the emissive layer. For example, a novel thienopyrroledione derivative, 1,3-bis(benzo[b]thiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, was used as an emitter in a solution-processed OLED. This device achieved a luminance of up to 1729 cd/m² with an electroluminescence peak at 567 nm and a maximum current efficiency of 0.61 cd/A. mdpi.com The introduction of the benzo[b]thiophene group is crucial for achieving these luminescent properties.
In the realm of organic photovoltaics, derivatives of BTBT are utilized due to their favorable electronic properties for charge separation and transport. nih.gov The high planarity and potential for self-organization of BTBT derivatives are advantageous for creating efficient donor-acceptor interfaces in solar cells. nih.gov
Understanding charge transport and doping is fundamental to optimizing the performance of organic semiconductors. In materials based on the benzothieno-benzothiophene (BTBT) core, charge transport is critically influenced by the length of alkyl side chains. Longer alkyl chains can lead to more ordered molecular packing, which in turn enhances charge-carrier mobility. rsc.orgresearchgate.net The charge transport can transition from a hopping mechanism to a more efficient band-like transport, particularly with improved structural order. pnas.org
Doping is a key strategy to modify the electronic properties of these semiconductors. bohrium.comresearchgate.net P-type doping, which increases the concentration of hole charge carriers, can be achieved using molecules like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). bohrium.com When BTBT derivatives are combined with F4TCNQ, they form charge transfer complexes that have been studied for thermoelectric applications. bohrium.com The doping mechanism involves an integer charge transfer from the highest occupied molecular orbital (HOMO) of the semiconductor to the lowest unoccupied molecular orbital (LUMO) of the dopant. nsf.gov
Another approach is the use of Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (BCF), as p-type dopants. nsf.gov The doping mechanism with Lewis acids can be more complex, sometimes involving the formation of a Brønsted acidic complex with water, which then protonates the polymer and facilitates electron transfer. nsf.gov The effectiveness of doping is also influenced by the side groups on the organic semiconductor, which can affect the interfacial morphology and the extent of charge transfer between the host and dopant molecules. ulb.ac.be
Fluorescent and Colorimetric Probes for Sensing Applications
The inherent fluorescence of the benzo[b]thiophene scaffold makes its derivatives suitable for the development of chemical sensors. researchgate.net By functionalizing the core structure with specific recognition units, probes can be designed to selectively detect various analytes, including sugars and metal ions.
Derivatives of benzo[b]thiophene have been engineered for use as fluorescent sensors for sugars. One study reported the synthesis and evaluation of dual-wavelength fluorescent benzo[b]thiophene boronic acid derivatives for this purpose. mdpi.com Boronic acids are well-known for their ability to reversibly bind with diols, a structural feature present in many sugars. The binding event alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal, allowing for the quantification of the sugar.
Benzo[b]thiophene derivatives have also been developed as chemosensors for the detection of metal ions. researchgate.net These sensors can operate through colorimetric or fluorimetric mechanisms. For instance, Schiff-base ligands derived from 1-benzothiophene-3-carbaldehyde have been shown to act as colorimetric probes for copper ions (Cu²⁺). researchgate.net In the presence of Cu²⁺, these compounds exhibit a distinct color change, for example from light yellow to purple or dark pink, which can be observed visually. The minimal amount of Cu²⁺ that could be quantified by these probes was reported to be around 10⁻⁵ M. researchgate.net The design of these sensors often involves incorporating nitrogen and oxygen donor atoms, such as in an ethanolamine (B43304) side chain, which can act as bidentate ligands to coordinate with the target metal ion. bohrium.com
DNA and Protein Recognition
Derivatives of benzo[b]thiophene are recognized for their potential in the development of systems for molecular recognition, particularly for biological macromolecules like proteins. The planar, aromatic structure of the benzothiophene ring system serves as a versatile scaffold that can be functionalized to create specific binding interactions.
Researchers have synthesized novel benzo[b]thiophene derivatives to act as "chemical antibodies" for the detection of specific proteins. For example, 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde (MPBB) has been developed for the electrochemical detection of Cancer Antigen 125 (CA125), a biomarker for ovarian cancer. ogu.edu.tr In this system, the benzothiophene derivative is dispersed in a Nafion solution on a glassy carbon electrode, creating a sensor that can detect the antigen at low concentrations. ogu.edu.tr The interaction and binding energy between the benzothiophene derivative and the protein have been investigated using molecular docking studies, which help to understand the binding affinity at a molecular level. ogu.edu.tr The limit of detection for CA125 using this method was found to be as low as 0.03385 ng/mL. ogu.edu.tr
In another study, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their corresponding alcohol forms were synthesized and evaluated for their binding affinity to 5-HT1A serotonin (B10506) receptors. nih.gov The most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, showed micromolar affinity for the receptor sites. nih.gov Docking studies were employed to elucidate the electrostatic interactions responsible for the observed affinity, highlighting how modifications to the benzothiophene scaffold influence protein binding. nih.gov Furthermore, other derivatives have been designed to target the RhoA/ROCK pathway, which is implicated in tumor growth, demonstrating the role of these compounds as inhibitors through specific protein interactions. nih.gov
| Compound/Derivative | Target Protein/Biomolecule | Application | Key Finding |
| 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde (MPBB) | Cancer Antigen 125 (CA125) | Electrochemical Biosensor | Acts as a chemical antibody for detecting a cancer biomarker. ogu.edu.tr |
| 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A Serotonin Receptor | Receptor Binding Agent | Demonstrates significant binding affinity, studied via docking models. nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK Pathway Proteins | Anticancer Agent | Inhibits protein pathways involved in cell proliferation and migration. nih.gov |
Electrocatalysis and Fuel Cell Applications
Benzothiophene derivatives have emerged as a significant class of heterocyclic molecules for applications in materials science, particularly in the field of energy. dergipark.org.tr They are being explored as promising, cost-effective, metal-free organocatalysts or as supports for metal catalysts in fuel cells. dergipark.org.trdergipark.org.tr Their stable electrochemical properties and tunable electronic structure make them viable alternatives to expensive noble metal catalysts like platinum (Pt) and palladium (Pd). dergipark.org.tr
Direct hydrazine (B178648) fuel cells are of interest due to hydrazine's high energy density and CO2-free emissions. dergipark.org.tr A critical component of these cells is the anode catalyst, which facilitates the hydrazine electrooxidation reaction. Research has demonstrated that specifically designed benzo[b]thiophene derivatives can function as efficient anode catalysts. dergipark.org.trdergipark.org.tr
In one study, a series of 3-iodo-2-(aryl/alkyl)benzo[b]thiophene derivatives were synthesized and tested. The derivative 3-iodo-2-(p-tolyl)benzo[b]thiophene (referred to as 4C) exhibited the highest current performance for hydrazine electrooxidation, achieving a current density of 15.40 mA/cm². dergipark.org.trdergipark.org.tr This high activity, combined with long-term stability, suggests that such organic molecules could be promising anode catalysts. dergipark.org.tr The performance of these catalysts is attributed to their unique chemical structures. dergipark.org.tr In other work, the catalytic activity of 2-(2,5-dimethylphenyl)-3-iodobenzo[b]thiophene was found to be 25.811 mA/cm², which dramatically increased to 80.930 mA/cm² when palladium (Pd) was electrochemically deposited on it, indicating a synergistic effect between the organic scaffold and the metal. researchgate.net
The electrocatalytic performance of benzo[b]thiophene-based catalysts is typically evaluated using a suite of electrochemical techniques. dergipark.org.trogu.edu.trdergipark.org.tr
Chronoamperometry (CA): CA is employed to assess the long-term stability and durability of the catalyst. A constant potential is applied to the electrode, and the current is measured over an extended period (e.g., 1000 seconds). ogu.edu.tr A stable current over time indicates that the catalyst maintains its activity without significant degradation, a crucial factor for practical fuel cell applications. ogu.edu.trresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the kinetics of the electrochemical reactions at the electrode-electrolyte interface. This technique measures the electrode's impedance over a range of frequencies. The data, often represented as a Nyquist plot, can reveal the charge transfer resistance (Rct). A lower Rct value signifies faster electron transfer kinetics and, consequently, a more efficient catalyst. dergipark.org.trogu.edu.tr EIS results have confirmed that electrodes modified with high-performance benzothiophene derivatives exhibit low charge transfer resistance, corroborating the findings from CV. dergipark.org.trdergipark.org.tr
| Catalyst Derivative | Fuel | Current Density (mA/cm²) | Key Electrochemical Finding |
| 3-iodo-2-(p-tolyl)benzo[b]thiophene (4C) | Hydrazine | 15.40 | Highest performance among tested organic catalysts; low charge transfer resistance. dergipark.org.trdergipark.org.tr |
| 2-(2,5-dimethylphenyl)-3-iodobenzo[b]thiophene | Hydrazine | 25.811 | High specific activity. researchgate.net |
| Pd-doped 2-(2,5-dimethylphenyl)-3-iodobenzo[b]thiophene | Hydrazine | 80.930 | Activity significantly increased with Pd deposition. researchgate.net |
| 2-(4-(2-pentylbenzo[b]thiophen-3-yl)benzylidene)malononitrile | Hydrazine | 3.22 | Exhibited the best catalytic activity among a series of derivatives. researchgate.net |
| Pd-doped (4-(3-iodobenzo[b]thiophen-2-yl)-N,N-dimethyl)aniline | Glucose | 0.61 | Pd deposition increased specific activity for glucose electrooxidation. dergipark.org.tr |
Liquid Crystal Displays
The rigid, planar, and aromatic nature of the benzo[b]thiophene core makes it an excellent building block for the synthesis of liquid crystal compounds. researchgate.net Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are fundamental to modern display technologies (LCDs). researchgate.net
Research into benzo[b]thiophene-based materials has focused on synthesizing novel compounds and correlating their molecular structure with their mesomorphic (liquid crystalline) properties. researchgate.net By strategically adding various terminal groups and lateral substituents to the benzothiophene core, researchers can fine-tune the material's properties. researchgate.net Studies have shown that benzothiazole-derived compounds, which are structurally related to benzothiophenes, can exhibit nematic and smectic liquid crystal phases. edu.krd
A key property for applications in microwave and terahertz technologies is high birefringence (Δn), which is the difference between the refractive indices for light polarized parallel and perpendicular to the director axis of the liquid crystal. Compounds featuring carbon-carbon triple bonds and polar terminal groups attached to the benzo[b]thiophene core have been shown to possess enhanced birefringence and polarizability values. researchgate.net This makes them suitable for use in devices like phase shifters and antennas that operate in the GHz range, underscoring the importance of molecular design in tailoring liquid crystal materials for specific advanced technologies. researchgate.net
Biological Activities and Pharmacological Potential of Benzo B Thiophene Derivatives
Overview of Broad-Spectrum Biological Relevance
Antimicrobial and Antibacterial Activities
While many benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial and antibacterial properties, there is no specific research data available for 2-(Benzo[b]thiophen-3-yl)ethanol. nih.govbohrium.com For instance, studies on related compounds, such as 2-amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol (B13634271), have suggested potential as novel antibacterial agents. smolecule.com Similarly, other derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. nih.gov However, these findings are not directly applicable to this compound.
Antifungal Activities
The antifungal potential of the benzo[b]thiophene class of compounds has been documented, with some derivatives showing activity against various fungal strains. ias.ac.inscispace.com For example, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene has been identified as a potential antifungal agent. ias.ac.in Despite the known antifungal properties of the parent scaffold, no specific studies or data on the antifungal activity of this compound have been found.
Anticancer and Antitumor Potential
The benzo[b]thiophene core is present in anticancer drugs like raloxifene, and numerous derivatives are being investigated for their antitumor properties. researchgate.netnih.govnih.gov Research on structurally related compounds has indicated mechanisms such as the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov However, there are no specific research findings or data tables available concerning the anticancer or antitumor potential of this compound.
Anti-inflammatory Properties
Several benzo[b]thiophene derivatives have been reported to possess anti-inflammatory properties. researchgate.netsmolecule.comontosight.ai For example, the compound 2-(Benzo[b]thiophen-3-yl)-1-butyl-4,5-diphenyl-1H-imidazole has been noted for its use as an anti-inflammatory agent. google.com Despite the anti-inflammatory potential within this class of molecules, specific studies on the anti-inflammatory properties of this compound are not available in the reviewed literature.
Antidepressant and Sedative Activities
The benzo[b]thiophene scaffold is a component of molecules investigated for their effects on the central nervous system, including antidepressant and sedative activities. ekb.egresearchgate.netontosight.ai For instance, certain benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity towards serotonin (B10506) receptors, which are implicated in depression. nih.gov However, there is no specific information or research data on the antidepressant or sedative activities of this compound.
Antiseizure and Antinociceptive (Analgesic) Activities
Research into the antiseizure and antinociceptive (analgesic) activities of benzo[b]thiophene derivatives has yielded some positive results. For example, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been evaluated as potent antiseizure and antinociceptive agents. nih.govmdpi.com Despite these findings for related structures, no specific studies concerning the antiseizure or antinociceptive activities of this compound have been identified.
Anti-HIV Activity
While research is ongoing, the potential for benzo[b]thiophene derivatives in the development of anti-HIV agents is an area of active investigation. The structural diversity of this class of compounds allows for the exploration of various mechanisms to inhibit viral replication and activity.
Other Potential Pharmacological Applications
The therapeutic landscape of benzo[b]thiophene derivatives extends beyond a single application, with studies revealing a broad spectrum of pharmacological activities. researchgate.netsciforum.net
Antidiabetic and Antihyperglycemic: Certain benzo[b]thiophene derivatives have shown promise as antidiabetic and antihyperglycemic agents. researchgate.netresearchgate.net For instance, a series of biphenylcarbonitrile-thiazolidinedione conjugates containing a benzo[b]thiophene moiety exhibited significant α-amylase inhibition, a key therapeutic target in type 2 diabetes. researchgate.net One particular hybrid compound demonstrated more potent α-amylase inhibition than the standard drug, acarbose. researchgate.net Additionally, aryl-substituted pyrazolo[3,4-b]pyridine derivatives incorporating a thiophene (B33073) ring have shown excellent alpha-amylase inhibitory efficacy. mdpi.com
Antimalarial and Anthelmintic: The development of benzo[b]thiophene derivatives has shown potential in combating parasitic diseases. researchgate.net Research has indicated their utility as both antimalarial and anthelmintic agents, highlighting their broad-spectrum anti-parasitic capabilities. researchgate.net
Antimitotic and Antithrombotic: Benzo[b]thiophene derivatives have been investigated for their antimitotic properties, which are crucial for cancer therapy. researchgate.net Furthermore, dibasic benzo[b]thiophene derivatives have been identified as a novel class of potent and selective thrombin inhibitors, demonstrating significant antithrombotic efficacy in preclinical models. acs.orgnih.gov
Antiangiogenic and Antiallergic: The therapeutic potential of these compounds also includes antiangiogenic and antiallergic activities. researchgate.netsciforum.net Their ability to inhibit the formation of new blood vessels is a key area of interest in cancer research.
Antioxidant Capacities
Several benzo[b]thiophene derivatives have demonstrated notable antioxidant properties. ias.ac.in In one study, novel 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene showed high antioxidant capacities, even surpassing the universally accepted reference, trolox. ias.ac.in Another study on tetrahydrobenzo[b]thiophene derivatives revealed that compounds with free amino groups exhibited significant antioxidant potency, comparable to ascorbic acid. nih.govbath.ac.uk The antioxidant profile of 2,3-dihydrobenzo[b]thiophene-5-ol and its analogues has also been extensively studied, revealing that their capacity to inhibit lipid peroxidation increases with heavier chalcogen substitution. acs.org
Cognition-Enhancing Activity
Alterations in serotonin (5-HT) neurotransmission are known to influence cognitive performance, making serotonin receptors important pharmacological targets for cognition enhancement. dntb.gov.ua Benzo[b]thiophene derivatives have been explored for their potential to modulate serotonergic system activity. A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, with some analogues showing micromolar affinity. dntb.gov.ua Histamine (B1213489) H3 receptor antagonists are also being investigated for their potential in treating cognitive disorders like Alzheimer's disease and ADHD. wikipedia.orgnih.gov
Mechanistic Studies and Target Identification
Understanding the molecular mechanisms by which benzo[b]thiophene derivatives exert their pharmacological effects is crucial for the development of targeted and effective therapies.
Enzyme Inhibition
Benzo[b]thiophene derivatives have been shown to inhibit a variety of enzymes implicated in different disease pathways.
DprE1: Benzo[b]thiophene-2-carboxylic acid derivatives have been identified as a new family of inhibitors with potent antimycobacterial properties. nih.gov Molecular docking studies have shown that these derivatives have a high binding affinity towards the active site of the DprE1 enzyme in Mycobacterium tuberculosis, providing a strong basis for the development of new antitubercular agents. nih.govnih.gov
Thrombin: Dibasic benzo[b]thiophene derivatives represent a structurally novel class of active site-directed thrombin inhibitors. acs.org Structure-activity relationship studies have led to the development of potent, subnanomolar inhibitors with demonstrated antithrombotic efficacy. nih.govnih.govacs.org
Cysteine and Serine Proteases: The ability of benzo[b]thiophene derivatives to inhibit various proteases is a key aspect of their therapeutic potential. Their interaction with serine proteases like thrombin has been well-documented. acs.org
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Benzo[b]thiophene derivatives have been identified as inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. acs.orgnih.gov Novel series of benzofuran (B130515) and benzo[b]thiophene biphenyl (B1667301) derivatives have been identified as potent PTP1B inhibitors with good oral antihyperglycemic activity. researchgate.netacs.org These inhibitors are believed to bind to the enzyme's active site. acs.orgresearchgate.netacs.org
BRAF Kinase Inhibitors: In the field of oncology, particularly for melanoma, BRAF kinase is a critical therapeutic target. nih.gov Researchers have designed and synthesized potent BRAF inhibitors based on 2,4,5-trisubstituted imidazoles with benzothiophene-4-substituents. nih.govresearchgate.netopenrepository.com
Rho Kinase Inhibitors: Benzo[b]thiophene derivatives have been developed as Rho kinase (ROCK) inhibitors. tandfonline.comresearchgate.netresearchgate.net Based on a known covalent inhibitor of RhoA, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized, with some compounds significantly inhibiting cancer cell proliferation, migration, and invasion through the RhoA/ROCK pathway. tandfonline.comtandfonline.comnih.gov
Receptor Modulation
Benzo[b]thiophene derivatives also exert their effects by modulating the activity of various receptors.
5-HT1A Serotonin Receptors: As mentioned earlier, benzo[b]thiophene derivatives have been synthesized to target 5-HT1A serotonin receptors, which are implicated in cognitive function and mood disorders. researchgate.netdntb.gov.uamdpi.comgoogle.com Some derivatives have shown promising affinity for these receptors. researchgate.netdntb.gov.ua
Estrogen Receptor Modulating Agents: Benzo[b]thiophene derivatives, such as raloxifene, are known as selective estrogen receptor modulators (SERMs). acs.orgekb.eg These compounds can have both estrogenic and antiestrogenic effects depending on the tissue, making them useful for conditions like breast cancer and osteoporosis. acs.orgekb.egnih.gov Studies have explored a family of benzothiophene (B83047) SERMs with a range of ERα/ERβ selectivity and antioxidant activity. acs.org Some of these SERMs have also been shown to provide neuroprotection through a GPR30-dependent mechanism. nih.gov
Histamine H3 Antagonists: Benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides have been identified as potent antagonists of the human histamine H3 receptor, with some showing Ki values as low as 4 nM. nih.govnih.gov This activity is being explored for the treatment of cognitive and sleep disorders. wikipedia.orgnih.gov
Neurokinin 2 (NK2) Receptor Antagonists: The potential for benzo[b]thiophene derivatives to act as selective linear tachykinin NK2 receptor antagonists has also been noted. nih.gov
Ion Channel Modulation (e.g., Neuronal Voltage-Sensitive Sodium Channel)
The benzo[b]thiophene scaffold is a key structural element in a variety of compounds that modulate ion channel activity. Research has particularly highlighted their potential as modulators of neuronal voltage-sensitive sodium channels (VGSCs), which are crucial in the generation and propagation of action potentials in neurons.
One area of investigation has been in the development of novel anticonvulsant and analgesic agents. A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their potential to treat epilepsy and pain. nih.govnih.gov Binding assays for the most promising of these compounds suggest that their mechanism of action likely involves interaction with site 2 of the neuronal voltage-sensitive sodium channel. nih.govnih.gov This interaction is believed to be responsible for their observed antiseizure and antinociceptive effects. nih.govnih.gov
Furthermore, derivatives of 2-(benzo[b]thiophen-3-yl)ethoxy have been investigated for their ion channel modulating properties, particularly in the context of treating cardiac arrhythmias. google.comgoogle.com These compounds are designed to block ion channels, which can help to prevent or alleviate irregular heart rhythms. google.com
In a broader context, the benzo[b]thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry, in part due to its ability to interact with biological targets like ion channels. nih.govijpsjournal.com Its lipophilic nature can contribute to its ability to cross the blood-brain barrier, a necessary feature for drugs targeting neurological disorders involving ion channels. nih.gov The sulfur atom within the thiophene ring can also participate in hydrogen bonding, enhancing the interaction between the drug molecule and its receptor target. nih.gov
Additionally, research into the epithelial sodium channel (ENaC) has identified a benzo[b]thiophene-related compound, referred to as B-1001, as a potent enhancer of channel activity. tandfonline.com While distinct from neuronal VGSCs, this finding further illustrates the versatility of the benzo[b]thiophene scaffold in modulating different types of ion channels. tandfonline.com
Table 1: Investigated Benzo[b]thiophene Derivatives and their Ion Channel Activity
| Compound Class | Investigated Activity | Target Ion Channel | Potential Therapeutic Application |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Antiseizure and antinociceptive | Neuronal Voltage-Sensitive Sodium Channel (Site 2) | Epilepsy, Neuropathic Pain |
| 2-(Benzo[b]thiophen-3-yl)ethoxy derivatives | Antiarrhythmic | Ion Channels (General) | Cardiac Arrhythmia |
| "B-1001" (a benzo[b]thiophene derivative) | Channel activity enhancement | Epithelial Sodium Channel (ENaC) | Not specified |
Anti-virulence Activity (e.g., Biofilm Formation Inhibition)
The rise of antimicrobial resistance has spurred research into new therapeutic strategies, including the targeting of bacterial virulence factors. One such strategy is the inhibition of biofilm formation, a process where bacteria adhere to surfaces and to each other, forming a protective matrix that makes them more resistant to antibiotics and host immune responses. Benzo[b]thiophene derivatives have emerged as promising candidates in this area.
Studies have shown that certain 3-halobenzo[b]thiophene derivatives possess significant antibacterial and antifungal properties. mdpi.com These compounds were synthesized and evaluated for their minimum inhibitory concentrations (MIC) against various pathogens. Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low MIC of 16 µg/mL against Gram-positive bacteria and yeast. mdpi.com
To understand the mechanism of action, a time-kill kinetics study was performed with cyclohexanol-substituted 3-chlorobenzo[b]thiophenes against Staphylococcus aureus. The results indicated a rapid bactericidal effect at the MIC, suggesting that these compounds actively kill the bacteria rather than just inhibiting their growth. mdpi.com
While the exact molecular targets for the antimicrobial activity of many benzo[b]thiophenes are still under investigation, some studies have pointed towards the inhibition of efflux pumps. mdpi.com For example, C2-arylated benzo[b]thiophene derivatives have been identified as potent inhibitors of the NorA efflux pump in S. aureus. This pump is responsible for extruding various antimicrobial agents from the bacterial cell, contributing to resistance. By inhibiting this pump, the benzo[b]thiophene derivatives can restore the efficacy of existing antibiotics. mdpi.com
The structural versatility of the benzo[b]thiophene core allows for the synthesis of a wide range of derivatives with diverse biological activities, making it an attractive scaffold for the development of new anti-virulence agents. ijpsjournal.commdpi.com
Table 2: Antimicrobial Activity of Selected 3-Halobenzo[b]thiophene Derivatives
| Compound Type | Pathogen | Activity | MIC |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | Gram-positive bacteria and yeast | Antibacterial/Antifungal | 16 µg/mL |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophenes | Gram-positive bacteria and yeast | Antibacterial/Antifungal | 16 µg/mL |
| C2-arylated benzo[b]thiophene derivatives | Staphylococcus aureus | NorA efflux pump inhibitor | Not specified |
Modulation of Protein-Protein Interactions (e.g., TEAD-YAP/TAZ)
Recent research has highlighted the potential of benzo[b]thiophene derivatives to modulate protein-protein interactions (PPIs), a class of therapeutic targets that has been historically challenging to address with small molecules. One such interaction of significant interest in cancer research is that between the TEA domain (TEAD) family of transcription factors and their coactivators, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). The TEAD-YAP/TAZ interaction is a critical downstream effector of the Hippo signaling pathway, and its dysregulation is a key driver in the development and progression of various cancers.
While direct evidence for this compound in modulating the TEAD-YAP/TAZ interaction is not yet prominent, the broader class of benzo[b]thiophene derivatives has shown promise in this area. For instance, a structure-activity relationship (SAR) study based on a benzo[b]thiophene oxobutanoic acid scaffold led to the discovery of novel agonists for the stimulator of interferon genes (STING) pathway. nih.gov Although this is a different pathway, it demonstrates the adaptability of the benzo[b]thiophene core in designing molecules that can specifically interact with and modulate the function of proteins involved in critical signaling cascades.
The planarity of the benzo[b]thiophene ring system is thought to be a contributing factor to its ability to bind to receptor sites, including those involved in PPIs. nih.gov The development of small molecules that can disrupt or stabilize these interactions holds great therapeutic potential, and the benzo[b]thiophene scaffold provides a versatile starting point for the design of such modulators. As research into targeting PPIs continues to expand, it is plausible that derivatives of this compound could be explored for their ability to interfere with oncogenic interactions like TEAD-YAP/TAZ.
Structure-Activity Relationships (SAR) and Pharmacophore Modeling
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For benzo[b]thiophene derivatives, SAR studies have been instrumental in optimizing their therapeutic potential for a range of applications. nih.govnih.gov
Pharmacophore modeling, a computational approach that defines the essential three-dimensional arrangement of functional groups necessary for biological activity, is often employed in conjunction with SAR studies. The benzo[b]thiophene ring system is considered a "privileged pharmacophore" because of its frequent appearance in bioactive compounds and its synthetic accessibility, which allows for systematic modifications to probe SAR. nih.gov
One notable SAR study focused on benzo[b]thiophene oxobutanoic acid analogues, leading to the identification of potent agonists for the STING (stimulator of interferon genes) pathway, a key target in cancer immunotherapy. nih.gov This research demonstrated that systematic modifications to the benzo[b]thiophene scaffold could significantly enhance the desired biological effect. nih.gov
The sulfur atom in the thiophene ring is a key feature, as it can participate in hydrogen bonding, thereby enhancing the interaction between the drug molecule and its biological target. nih.gov Furthermore, the benzo[b]thiophene moiety is often used as a bioisosteric replacement for other aromatic systems, such as a monosubstituted phenyl ring, in drug design. This strategy can lead to improved pharmacokinetic or pharmacodynamic properties. nih.gov
Influence of Substituent Position and Type on Biological Activity
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the core ring structure. SAR studies have provided valuable information on how to tune the properties of these compounds for specific therapeutic targets.
For instance, in the development of antimicrobial agents, the position and type of halogen substituent on the benzo[b]thiophene ring have been shown to be critical. mdpi.com A study on 3-halobenzo[b]thiophenes revealed that compounds with chlorine or bromine at the 3-position exhibited potent activity against Gram-positive bacteria and yeast. mdpi.com This suggests that an electrophilic group at this position is favorable for antimicrobial action.
In the context of STING agonists, a SAR study of benzo[b]thiophene oxobutanoic acid analogues found that N-substituted acyloxyamino derivatives displayed potent STING-activating effects. nih.gov This highlights the importance of the substituent on the butanoic acid side chain in eliciting the desired immune-stimulatory response.
Furthermore, research on modulators of the epithelial sodium channel (ENaC) identified a benzo[b]thiophene derivative with a side chain at the 2-position as a potent enhancer of channel activity. tandfonline.com This contrasts with related indole-based compounds where the side chain was at the 3-position, indicating that the point of attachment of the side chain to the heterocyclic ring is a key determinant of activity. tandfonline.com
The lipophilicity of the thiophene ring also plays a role, particularly for compounds targeting the central nervous system, as it can influence the ability of the molecule to cross the blood-brain barrier. nih.gov The strategic placement of polar or nonpolar substituents can therefore be used to modulate the pharmacokinetic properties of the drug candidate.
Role of the Alcohol Moiety in Biological Potency
The presence of an alcohol group, particularly as part of an ethanol (B145695) side chain, can significantly impact the biological potency of benzo[b]thiophene derivatives. This functional group can participate in hydrogen bonding with biological targets, which can be a crucial factor in determining the affinity and efficacy of a compound.
In the investigation of 3-halobenzo[b]thiophenes as antimicrobial agents, a key finding was the enhanced activity of derivatives containing a cyclohexanol (B46403) substituent. mdpi.com Specifically, 2-(1-cyclohexanol)-3-halobenzo[b]thiophenes showed promising minimum inhibitory concentrations (MICs). mdpi.com The study also noted that cyclohexene-substituted benzo[b]thiophenes exhibited some inhibitory activity, and it was hypothesized that the alkene moiety could undergo hydration under biological conditions to form an alcohol. This suggests that the alcohol group plays a significant role in the observed antimicrobial effects of these compounds. mdpi.com
The synthesis of 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol and its bromo analogue further underscores the interest in incorporating alcohol functionalities into benzo[b]thiophene scaffolds to explore their therapeutic potential. mdpi.com The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a versatile functional group for optimizing drug-receptor interactions.
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The future of synthesizing 2-(benzo[b]thiophen-3-yl)ethanol and its derivatives is geared towards greener, more efficient methodologies. Current research highlights a move away from harsh reagents and conditions towards more environmentally benign processes. A significant area of development is the use of sustainable solvents, with ethanol (B145695) being a prime candidate due to its renewable nature and favorable safety profile. chim.itnih.gov
Recent advancements have demonstrated the feasibility of electrophilic cyclization reactions to construct the benzo[b]thiophene core under mild conditions. mdpi.com For instance, a convenient methodology utilizes sodium halides with copper(II) sulfate (B86663) in ethanol to produce 3-halo substituted benzo[b]thiophenes in high yields. nih.govmdpi.com Another promising avenue is the development of metal-free synthesis conditions, which reduces the environmental impact and cost associated with transition metal catalysts. chim.it These approaches often involve the cyclization of precursors like 2-alkynylthioanisoles. chim.it
Future synthetic strategies will likely focus on:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure to reduce waste, time, and resources. chim.it
Catalyst Optimization: Developing more robust and recyclable catalysts, including non-metal alternatives, to improve reaction efficiency and sustainability.
Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis.
These innovations aim to make the production of this compound and its analogs more economically viable and environmentally responsible, facilitating their broader application in research and industry.
Exploration of Undiscovered Material Science Applications and Device Integration
The benzo[b]thiophene moiety is a privileged structure in material science, prized for its electronic properties and planar structure which facilitates intermolecular interactions. chim.itresearchgate.net While this compound itself is a foundational molecule, its derivatives are being actively explored for advanced material applications, particularly in organic electronics.
Research has shown that benzo[b]thiophene-based compounds are excellent candidates for:
Organic Semiconductors: They serve as building blocks for materials used in organic field-effect transistors (OFETs) and photovoltaics. chim.itresearchgate.net The introduction of different substituents allows for the fine-tuning of semiconductor properties.
Hole-Transporting Layers (HTLs): In devices like perovskite solar cells, N,S,Se-heteroacenes incorporating benzo[b]selenophene (B1597324) (a close analog) have shown promise as HTLs, demonstrating good hole mobility and appropriate energy level alignment. acs.org
Liquid Crystals: Novel liquid crystal compounds derived from benzo[b]thiophene cores are being investigated for their potential in microwave technology. researchgate.net Compounds with polar terminal groups and carbon-carbon triple bonds have shown enhanced birefringence and polarizability, making them suitable for GHz applications. researchgate.net
Fluorophores: Derivatives incorporating the benzo[b]thiophene unit have been synthesized to create new BODIPY fluorophores, which exhibit intense, red-shifted fluorescence, a valuable property for bio-imaging and sensor applications. nih.gov
Future work will focus on integrating this compound-derived materials into functional devices. This includes optimizing thin-film fabrication techniques and understanding how molecular packing and orientation influence device performance. The goal is to develop next-generation organic electronic devices with improved stability, efficiency, and processability.
| Application Area | Derivative Type | Key Findings/Potential | Reference |
|---|---|---|---|
| Organic Field-Effect Transistors (OFETs) | 2,7-bis(octylthiophene-2-yl)BTBT | Exhibited p-channel characteristics with charge carrier mobility up to 1.1 cm²·V⁻¹s⁻¹. | mdpi.com |
| Hole-Transporting Layers | Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes | Good hole mobility (10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹) and suitable HOMO energy levels for perovskite devices. | acs.org |
| Microwave Technology | Liquid crystals with benzo[b]thiophene cores | Compounds with polar groups showed enhanced birefringence and polarizability for GHz applications. | researchgate.net |
| Fluorophores (BODIPY) | 4,4-difluoro-3,5-di(benzo[b]thiophene-3-yl)-8-mesityl-4-bora-3a,4a-diaza-s-indacene | Intense red-shifted fluorescence emission (625 nm) with a high quantum yield (0.84). | nih.gov |
Deepening Mechanistic Understanding of Biological Actions at the Molecular Level
While numerous benzo[b]thiophene derivatives exhibit a wide range of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—the precise molecular mechanisms often remain to be fully elucidated. researchgate.netontosight.ai For this compound and its analogs, future research must delve deeper into their interactions with biological targets to understand how they exert their effects.
It is hypothesized that the structural features of these compounds, such as the electron-rich sulfur atom and the planar aromatic system, facilitate binding to various enzymes and receptors. researchgate.net The ethanol side chain of the parent compound, and the amino and hydroxyl groups in related structures, can participate in crucial hydrogen bonding with biological targets. smolecule.com
Key research directions include:
Target Identification: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins (e.g., enzymes, receptors) that bind to these compounds.
Binding Site Characterization: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound-target complex, revealing the specific amino acid residues involved in the interaction.
Pathway Analysis: Investigating the downstream signaling pathways affected by the compound's binding to its target. For example, studies on anticancer derivatives have pointed towards mechanisms like apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence binding affinity and biological activity. This is crucial for designing more potent and selective molecules.
A deeper mechanistic understanding will not only validate the therapeutic potential of these compounds but also enable the rational design of next-generation drugs with improved efficacy and fewer side effects.
Design and Synthesis of Advanced Derivatives for Specific Targeted Applications
Building on a foundational understanding of its structure-activity relationships, the future lies in the rational design and synthesis of advanced derivatives of this compound for specific, targeted applications. The benzo[b]thiophene scaffold serves as a versatile template that can be chemically modified to optimize its properties for a desired biological or material outcome. srce.hr
Researchers have already synthesized a diverse library of derivatives with promising activities:
Anticancer Agents: Analogs such as 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one have been designed to inhibit tubulin assembly, a key target in cancer therapy. nih.gov Other derivatives have been developed to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. tandfonline.com
Antimicrobial Agents: By introducing halogens at the 3-position and various substituents at the 2-position (e.g., cyclohexanol), researchers have created potent antibacterial and antifungal agents. nih.govmdpi.com Some derivatives have shown efficacy against pathogens like Staphylococcus aureus and Candida albicans. nih.govmdpi.com
Antidepressants: The benzo[b]thiophene core is present in several drug candidates being investigated for antidepressant effects with a rapid onset of action. researchgate.net
Antiseizure Agents: Derivatives incorporating a pyrrolidine-2,5-dione moiety have demonstrated significant anticonvulsant and analgesic properties in preclinical models, potentially acting on voltage-sensitive sodium channels. mdpi.com
The design of future derivatives will be increasingly guided by computational modeling to predict binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties before synthesis is undertaken. This approach accelerates the discovery process and focuses resources on the most promising candidates for a wide array of targeted applications, from medicine to materials.
| Derivative Class | Targeted Application | Example Compound/Modification | Reference |
|---|---|---|---|
| Quinolin-4-ones | Anticancer (Tubulin Inhibition) | 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one | nih.gov |
| 3-Halobenzo[b]thiophenes | Antimicrobial | Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes | nih.govmdpi.com |
| Pyrrolidine-2,5-diones | Antiseizure/Analgesic | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | mdpi.com |
| Carboxamides | Anticancer (RhoA/ROCK pathway) | N-(2,3-dihydrobenzo[b] chim.itsmolecule.comdioxin-6-yl)benzo[b]thiophene-3-carboxamide | tandfonline.com |
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation is critical for accelerating the discovery and development of novel compounds based on the this compound framework. Predictive computational methods allow for the rapid screening of virtual libraries and provide insights that guide experimental efforts, saving significant time and resources. smolecule.com
Future research will increasingly rely on an integrated approach:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic properties, ground-state geometries, and reactivity of benzo[b]thiophene derivatives. smolecule.com These calculations help in predicting photophysical properties and HOMO-LUMO energy gaps, which are crucial for material science applications. researchgate.net
Molecular Docking and Dynamics: These in silico techniques are used to predict how a molecule will bind to a specific biological target. smolecule.com By simulating the interaction between a ligand (the derivative) and a protein, researchers can estimate binding affinity and identify key interactions, guiding the design of more potent inhibitors or modulators. mdpi.com
In Silico ADME/Tox Prediction: Before committing to costly and time-consuming synthesis and in vivo testing, computational models can predict the drug-like properties of a compound. nih.gov Algorithms can estimate factors like solubility, permeability, metabolic stability, and potential toxicity, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govmdpi.com
High-Throughput Screening (HTS): Experimentally, HTS allows for the rapid testing of large libraries of synthesized compounds against biological targets, quickly identifying "hits." The data from HTS can then be used to refine and train computational models, creating a powerful feedback loop for discovery.
By combining the predictive power of computational chemistry with targeted experimental synthesis and evaluation, the path from initial concept to a functional molecule—whether a drug or a material—can be significantly streamlined. This integrated strategy will be paramount in unlocking the full translational potential of this compound and its derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Benzo[b]thiophen-3-yl)ethanol and its derivatives?
The synthesis often involves functionalizing the benzo[b]thiophene core. For example, Claisen-Schmidt condensation reactions using 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes in methanol under basic conditions (e.g., KOH) yield chalcone derivatives . Alternatively, Pd-catalyzed cross-coupling (e.g., Sonogashira) between 2-iodothiophenol and alkynes provides modular routes to 2-substituted benzo[b]thiophenes . Post-synthetic reduction or functionalization of intermediates (e.g., ketones to alcohols) can generate the ethanol moiety. Purification typically involves silica gel chromatography or recrystallization.
Q. How is the structural integrity of this compound verified experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : and NMR identify proton and carbon environments, with characteristic shifts for the benzo[b]thiophene ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and ethanol group (δ 3.6–4.0 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] for CHOS requires m/z 178.0452) .
- X-ray crystallography : SHELX programs refine crystal structures, with parameters like dihedral angles between aromatic systems (e.g., 60–90°) confirming spatial arrangements .
Q. What preliminary biological activities are reported for benzo[b]thiophene derivatives, including this compound?
Benzo[b]thiophene scaffolds exhibit antimicrobial and anticancer properties. For instance, derivatives inhibit biofilm formation in E. coli (IC ~10–50 μM) via interference with quorum sensing or membrane integrity . Antiproliferative activity against cancer cell lines (e.g., IC 5–20 μM in MCF-7) is linked to apoptosis induction or kinase inhibition .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in stereochemical assignments for benzo[b]thiophene derivatives?
Discrepancies in stereoisomerism (e.g., Z/E configurations in tetrazole analogs) are resolved via X-ray diffraction. For example, (Z)-5-[2-(benzo[b]thiophen-3-yl)ethenyl]tetrazole structures reveal dihedral angles (e.g., 60.94° between tetrazole and benzo[b]thiophene planes), validated by SHELXL refinement . Hydrogen-bonding networks (e.g., N–H···N interactions) further confirm spatial arrangements .
Q. What strategies optimize the pharmacological profile of this compound derivatives?
Structure-activity relationship (SAR) studies guide optimization:
- Substituent effects : Electron-withdrawing groups (e.g., –F, –Cl) enhance metabolic stability, while methoxy groups improve solubility .
- Chirality : Enantiopure synthesis (e.g., Boc-protected amino derivatives) can enhance target selectivity, as seen in antipsychotic agents targeting dopamine receptors .
- Prodrug approaches : Ethanol moieties are esterified (e.g., acetylated) to improve bioavailability, with enzymatic hydrolysis releasing the active form in vivo .
Q. How do conflicting bioactivity data for benzo[b]thiophene derivatives arise, and how are they addressed?
Discrepancies may stem from assay conditions (e.g., cell line variability) or impurity profiles. For example, residual palladium from Pd-catalyzed syntheses can artificially suppress cell viability . Mitigation includes:
- Rigorous purification : LC-MS or elemental analysis ensures >95% purity.
- Dose-response validation : Replicating IC values across multiple assays (e.g., MTT vs. colony formation) .
- Mechanistic studies : Target engagement assays (e.g., kinase profiling) confirm specificity .
Q. What advanced computational methods support the design of benzo[b]thiophene-based therapeutics?
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to targets like cannabinoid receptors (docking scores ≤–9 kcal/mol) .
- QSAR models : Quantitative descriptors (e.g., logP, polar surface area) correlate with antimicrobial potency .
- MD simulations : Dynamics of ligand-receptor complexes (e.g., 100 ns trajectories) assess stability and residence times .
Methodological Guidelines
- Synthetic protocols : Prioritize Pd-free routes for biological studies to avoid metal contamination .
- Crystallography : Use SHELXL for high-resolution refinements; report R values (<0.05) and Flack parameters for chiral centers .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate with orthogonal methods (e.g., FACS for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
